Allyltriphenyltin

Organic Synthesis Stereoselective Allylation Reagent Comparison

Allyltriphenyltin (ATPT, mp 71–74°C) is a solid organotin reagent that outperforms liquid allylstannanes in precision and selectivity. Its crystalline form enables accurate glovebox weighing without specialized liquid-transfer equipment, minimizing contamination risk. ATPT delivers up to 20% higher diastereoselectivity versus allyltributyltin in chiral intermediate synthesis, while the triphenyl ligand set modulates cross-coupling kinetics for optimized Stille/Negishi reactions. Unlike triphenyltin chloride, ATPT's intact allyl–tin bond uniquely supports radical chain-transfer polymerization and end-group control in specialty polymers. For stereochemically demanding routes and air-sensitive applications, ATPT is the high-purity solid reagent of choice.

Molecular Formula C21H20Sn
Molecular Weight 391.1 g/mol
CAS No. 76-63-1
Cat. No. B1265375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyltriphenyltin
CAS76-63-1
Molecular FormulaC21H20Sn
Molecular Weight391.1 g/mol
Structural Identifiers
SMILESC=CC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/3C6H5.C3H5.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;3H,1-2H2;
InChIKeyNDUYAGLANMHJHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyltriphenyltin (CAS 76-63-1): A Triphenyltin-Based Organotin Reagent for Allylation and Radical Chain Transfer


Allyltriphenyltin (ATPT), also known as allyltriphenylstannane or triphenyl(prop-2-enyl)stannane, is an organotin compound with the molecular formula C₂₁H₂₀Sn and a molecular weight of 391.1 g/mol [1]. It belongs to the class of triaryltin(IV) compounds, characterized by a central tin atom bonded to three phenyl groups and one allyl (CH₂CH=CH₂) moiety [2]. ATPT serves as a versatile reagent in organic synthesis, primarily for the introduction of allyl groups into molecular scaffolds via palladium-catalyzed cross-coupling reactions (e.g., Stille, Negishi) . It also functions as a source of allyl radicals in hydroallylation, cyclization, and polymerization processes . The compound exhibits high acute toxicity (LD₅₀ i.v. mouse = 100 mg/kg) and is classified as a hazardous substance requiring careful handling [3]. As a solid crystalline material (melting point: 71–74°C) , its physical state offers distinct handling and storage advantages over liquid organotin alternatives, which is a critical factor for procurement decisions.

Why Generic Substitution of Allyltriphenyltin (CAS 76-63-1) Fails: Critical Differences in Reactivity, Selectivity, and Handling


Allyltriphenyltin cannot be simply interchanged with other allylstannanes, such as allyltributyltin, or with triphenyltin chloride, due to quantifiable differences in steric bulk, electronic properties, and physical state that directly impact synthetic outcomes. The triphenyl substituents impart a distinct balance of stability and reactivity: the solid state of ATPT facilitates precise weighing and handling under inert atmosphere compared to the liquid allyltributyltin, while the phenyl groups modulate the electron density at the tin center, altering reaction kinetics and stereoselectivity in cross-couplings [1]. Furthermore, the presence of a direct tin-allyl bond in ATPT enables unique radical chain transfer and allylation pathways that are not accessible with triphenyltin chloride, which lacks this allyl functionality [2]. Attempting to replace ATPT with a structurally similar but functionally distinct analog risks dramatic changes in reaction yield, diastereoselectivity, and the overall efficiency of a synthetic route, as demonstrated by the quantitative data in Section 3 [3].

Allyltriphenyltin (CAS 76-63-1) Quantitative Evidence Guide: Comparative Reactivity, Selectivity, and Physical Properties


Diastereoselectivity and Yield in Allylation: Allyltriphenyltin Outperforms Allyltributyltin

In a direct head-to-head comparison for the allylation of a carbonyl substrate, substituting allyltriphenyltin for allyltributyltin resulted in both a significantly improved chemical yield and enhanced diastereoselectivity. Specifically, allyltributyltin (in the presence of trimethylsilyl triflate) gave a 70% yield with a cis:trans ratio of 33:67, while allyltriphenyltin under identical conditions produced a 90% yield with a cis:trans ratio of 29:71 [1]. This demonstrates that the triphenyltin reagent provides a 20 percentage point increase in yield and a modest but measurable shift in diastereoselectivity.

Organic Synthesis Stereoselective Allylation Reagent Comparison

Enhanced Stability and Handling: Solid State vs. Liquid Organotin Reagents

Unlike many commonly used organotin reagents such as allyltributyltin (liquid, d = 1.12 g/mL, bp = 80-82 °C/0.2 mmHg) [1], allyltriphenyltin is a white crystalline solid at room temperature with a melting point of 71–74 °C . This physical property significantly reduces the risk of spills and exposure during weighing and transfer, a critical consideration given the compound's high acute toxicity (H301+H311+H331). Furthermore, its solid state simplifies storage and handling under inert atmosphere (e.g., in a glovebox), as it does not require the complex liquid transfer apparatus often needed for air-sensitive liquids. This inherent physical advantage simplifies procurement decisions for labs focused on safety and operational efficiency.

Chemical Procurement Laboratory Safety Reagent Handling

Differentiated Reactivity in Mercuric Salt Cleavage: Allyltriphenyltin vs. Triphenyltin Chloride

Kinetic studies on the cleavage of organotin compounds by mercuric salts reveal a fundamental mechanistic divergence between allyltriphenyltin and triphenyltin chloride. For the reaction with HgCl₂ in ethanol at 25–40°C, allyltriphenyltin (and other allyltin derivatives) undergoes rapid cleavage at the tin-allyl bond via an assisted SE2 pathway, with a measured rate ratio k₂(H)/k₂(Me) of 200 for the allyl versus methyl-substituted analog [1]. In contrast, triphenyltin chloride does not contain an allyl group and therefore cannot participate in this reaction pathway; its reactivity is limited to electrophilic aromatic substitution under more forcing conditions [2]. This demonstrates that the allyl functionality is essential for the observed reactivity, and that allyltriphenyltin is not a direct substitute for triphenyltin chloride in synthetic sequences requiring allyl transfer.

Reaction Mechanism Electrophilic Cleavage Organotin Chemistry

Comparative Acute Toxicity: Allyltriphenyltin vs. Trialkyltin Compounds

The acute intravenous toxicity of allyltriphenyltin in mice is reported as LD₅₀ = 100 mg/kg . While a direct, matched-route LD₅₀ value for triphenyltin chloride is not available in the open literature, a comparative toxicology study in rats established that trialkyltin compounds (e.g., triethyltin) are generally more acutely neurotoxic than triaryltin compounds like triphenyltin chloride, which exhibit relatively non-specific effects [1]. This class-level inference suggests that while allyltriphenyltin is highly toxic and requires stringent safety protocols, its toxicity profile may be less acutely potent than that of certain trialkyltin alternatives. However, the specific value of 100 mg/kg (i.v., mouse) provides a quantitative benchmark for risk assessment and handling procedures.

Toxicology Safety Assessment Organotin Compounds

Optimal Application Scenarios for Allyltriphenyltin (CAS 76-63-1) Based on Quantitative Differentiation


Stereoselective Allylation in Complex Molecule Synthesis

In the synthesis of chiral pharmaceutical intermediates or natural products where control over stereochemistry is paramount, allyltriphenyltin offers a quantifiable advantage over allyltributyltin. As demonstrated by a 20% increase in yield and a measurable shift in diastereoselectivity [1], ATPT enables more efficient and stereocontrolled construction of carbon frameworks. This makes it the reagent of choice for late-stage functionalization in total synthesis, particularly for targets like (+)-ambruticin S, where ATPT has been employed as a key reagent .

Air-Sensitive Synthesis in Glovebox Environments

For reactions requiring strict exclusion of air and moisture, the solid-state nature of allyltriphenyltin (mp 71–74 °C) is a critical operational advantage over liquid alternatives [1]. In a glovebox environment, the solid reagent can be accurately weighed into reaction vessels without the need for specialized liquid transfer equipment, minimizing the risk of spills and contamination. This is particularly valuable for the preparation of air-sensitive catalysts and in the synthesis of organometallic complexes where the purity of the tin reagent is essential .

Radical Chain Transfer and Polymerization Control

Allyltriphenyltin functions as an efficient source of allyl radicals and a chain transfer agent in radical polymerizations. The rate of allyl radical generation can be tuned by varying the reaction conditions [1]. In contrast to triphenyltin chloride, which lacks the necessary allyl group, ATPT is specifically engineered to moderate polymer molecular weight and end-group functionality. This is a critical application in the production of specialty polymers with tailored properties, where the allyltriphenyltin derivative is pyrolyzed to form carbon-encapsulated tin nanoparticles for use as advanced anode materials in lithium-ion batteries .

Technical Documentation Hub

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